molecular formula C9H13ClFN B6195400 4-fluoro-3-(propan-2-yl)aniline hydrochloride CAS No. 2680534-34-1

4-fluoro-3-(propan-2-yl)aniline hydrochloride

Cat. No.: B6195400
CAS No.: 2680534-34-1
M. Wt: 189.7
InChI Key:
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Description

4-fluoro-3-(propan-2-yl)aniline hydrochloride is an organic compound with the molecular formula C9H12FN·HCl. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 4-position and an isopropyl group at the 3-position. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-fluoro-3-(propan-2-yl)aniline hydrochloride involves the alkylation of 4-fluoroaniline with isopropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or acetone at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-(propan-2-yl)aniline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-fluoro-3-(propan-2-yl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-3-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes and receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(propan-2-yl)aniline: This compound is similar in structure but lacks the hydrochloride group.

    2-chloro-4-fluoro-N-(propan-2-yl)aniline: This compound has an additional chlorine atom at the 2-position.

    4-fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride: This compound has a propynyl group instead of an isopropyl group.

Uniqueness

4-fluoro-3-(propan-2-yl)aniline hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of both the fluorine and isopropyl groups can enhance its stability and specificity in various applications.

Properties

CAS No.

2680534-34-1

Molecular Formula

C9H13ClFN

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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